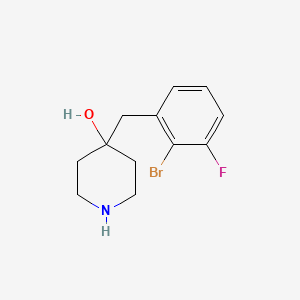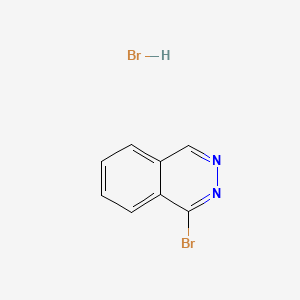
(3-Methylidenecyclopentyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylidenecyclopentyl)methanamine is an organic compound that features a cyclopentane ring with a methanamine group attached to it. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of (3-Methylidenecyclopentyl)methanamine can be achieved through several routes. One common method involves the cyclization of substituted nitroalkanes followed by reduction and amination. For instance, starting from a nitroalkane, the compound can be cyclized to form a nitrocyclopentane derivative, which is then reduced to the corresponding amine. This process typically involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactions and the use of more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
(3-Methylidenecyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions. .
Applications De Recherche Scientifique
(3-Methylidenecyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may be investigated for its effects on various biological pathways and its potential as a drug candidate.
Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials
Mécanisme D'action
The mechanism of action of (3-Methylidenecyclopentyl)methanamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. The compound may also interact with biological receptors, enzymes, or other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
(3-Methylidenecyclopentyl)methanamine can be compared with other similar compounds such as:
Cyclopentylamine: Similar in structure but lacks the methylene group, making it less reactive in certain chemical reactions.
Cyclohexylamine: Contains a six-membered ring, which alters its chemical properties and reactivity.
Methylcyclopentylamine: Similar but with a methyl group instead of a methylene group, affecting its steric and electronic properties .
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
(3-methylidenecyclopentyl)methanamine |
InChI |
InChI=1S/C7H13N/c1-6-2-3-7(4-6)5-8/h7H,1-5,8H2 |
Clé InChI |
CCSVMCKUHLEJAU-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine](/img/structure/B13473313.png)

![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
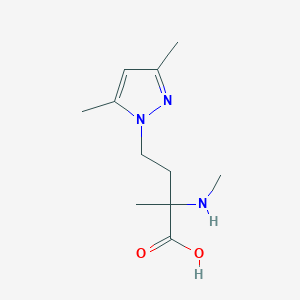
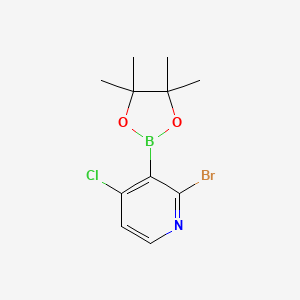
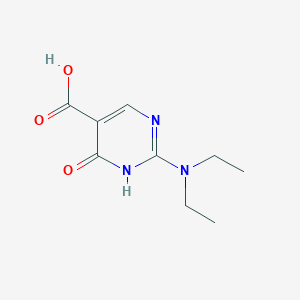
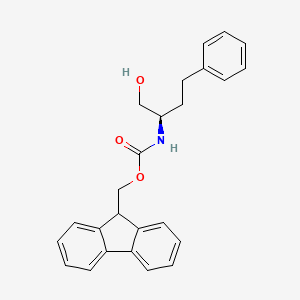
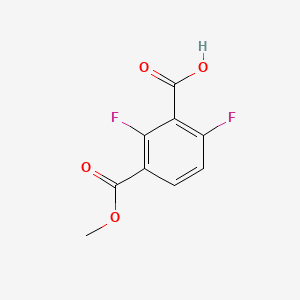
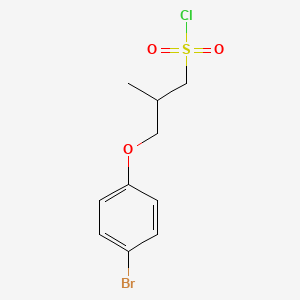
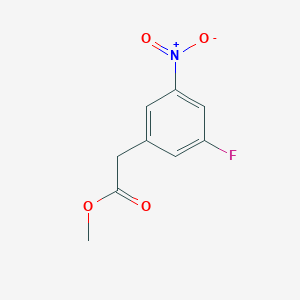
![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
